1-(3-Chloro-5-methylpyridin-4-yl)-N-methylmethanamine
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Overview
Description
1-(3-Chloro-5-methylpyridin-4-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 3rd position and a methyl group at the 5th position of the pyridine ring, along with a methylmethanamine group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-methylpyridin-4-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methylpyridine.
N-Methylation: The pyridine derivative undergoes N-methylation using methylamine under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-methylpyridin-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pyridine ring.
Scientific Research Applications
1-(3-Chloro-5-methylpyridin-4-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-methylpyridin-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-5-methylpyridin-4-yl)ethanol
- 3-Chloro-5-methylpyridine
- 1-(5-Chloro-3-methylpyridin-2-yl)ethanone
Uniqueness
1-(3-Chloro-5-methylpyridin-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the N-methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-(3-chloro-5-methylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-3-11-5-8(9)7(6)4-10-2/h3,5,10H,4H2,1-2H3 |
InChI Key |
VNRRQLOIDHDUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CNC)Cl |
Origin of Product |
United States |
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